Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of triazolopyridine carboxylates
Properties
IUPAC Name |
lithium;8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNCOTDYRFZECR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrLiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the triazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazoles, including lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics.
2. Anticancer Properties
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to interfere with specific signaling pathways in cancer cells, thus offering a promising avenue for anticancer drug development .
3. Neurological Applications
The lithium ion is known for its mood-stabilizing effects in psychiatric disorders. Recent studies are exploring the compound's potential in treating conditions like bipolar disorder and depression through modulation of neurotransmitter systems.
Agricultural Applications
1. Plant Growth Regulators
this compound has been tested as a plant growth regulator. Its application can enhance seed germination and root development in certain crops, potentially leading to increased agricultural productivity .
2. Pesticidal Properties
The compound's antimicrobial properties extend to agricultural applications where it may be utilized as a natural pesticide. Its effectiveness against plant pathogens could reduce reliance on synthetic pesticides and promote sustainable farming practices .
Materials Science Applications
1. Coordination Chemistry
this compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens up possibilities for developing new materials with unique electronic properties .
2. Organic Electronics
Research is ongoing into the use of this compound in organic electronic devices due to its semiconducting properties. It may serve as an active layer in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), contributing to advancements in flexible electronics .
Mechanism of Action
The mechanism of action of Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active sites on target proteins . This inhibition can lead to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Lithium(1+) ion 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Uniqueness
Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other similar compounds may not undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.
Biological Activity
Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the triazole family, characterized by its unique molecular structure that includes a lithium ion and a bromine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H4BrLiN3O2
- CAS Number : 2229325-70-4
- IUPAC Name : this compound
The compound features a triazole ring fused to a pyridine ring with a carboxylate group, making it a versatile molecule for biological studies.
Biological Activities
Research indicates that derivatives of triazoles, including this compound, exhibit several significant biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess antimicrobial properties against various pathogens. The presence of the lithium ion may enhance these effects by modulating enzyme activity involved in microbial metabolism.
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation by interacting with specific signaling pathways. For instance, the compound's structure allows it to potentially bind to receptors involved in cell cycle regulation.
- Neuroprotective Effects : Lithium compounds are well-known for their neuroprotective properties. The incorporation of the triazole moiety may further enhance neuroprotective effects by stabilizing neuronal function and reducing oxidative stress.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases and kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses and therapeutic effects.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission and improve cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control groups .
- Anticancer Activity :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | C9H9BrN3O2 | Ethyl group; studied for similar biological effects |
| Lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | C7H5LiN3O2 | Lacks bromine; broader applications in synthetic chemistry |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | C7H5BrN3 | No carboxylate; primarily studied for antifungal properties |
Q & A
Q. What are the common synthetic routes for preparing lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?
The compound is typically synthesized via a two-step process:
- Step 1 : Bromination of the parent [1,2,4]triazolo[4,3-a]pyridine scaffold at the 8-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
- Step 2 : Hydrolysis of an ethyl ester precursor (e.g., ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) using lithium hydroxide (LiOH) in a THF/water mixture. The lithium cation replaces the ethyl group, forming the carboxylate salt . Critical parameters include reaction temperature (reflux for hydrolysis) and stoichiometric control to avoid over-bromination.
Q. How is this compound characterized, and what key analytical data are essential?
Essential characterization methods include:
- NMR Spectroscopy : and NMR to confirm the bromine substitution at position 8 and the carboxylate group. Bromine’s electronegativity causes distinct deshielding effects on adjacent protons .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHBrLiNO) and isotopic patterns due to bromine .
- X-ray Crystallography : For unambiguous confirmation of the triazolo-pyridine ring structure and lithium coordination . Physical properties like solubility in polar aprotic solvents (DMF, DMSO) should also be documented .
Q. What is the role of the bromine substituent in this compound’s reactivity?
The 8-bromo group serves as:
- A directing group for further functionalization (e.g., Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups) .
- An electron-withdrawing moiety that modulates the electronic density of the triazolo-pyridine ring, influencing reactivity in nucleophilic/electrophilic substitutions . Comparative studies with non-brominated analogs highlight its impact on stability and intermolecular interactions .
Q. What are the recommended storage conditions to ensure compound stability?
The lithium carboxylate form is hygroscopic and sensitive to prolonged exposure to moisture. Storage at 2–8°C in airtight containers under inert gas (argon/nitrogen) is advised. Desiccants like silica gel should be used to prevent hydrolysis .
Advanced Research Questions
Q. How can regioselective bromination at the 8-position be optimized to avoid byproducts?
Regioselectivity challenges arise due to competing bromination at adjacent positions. Key strategies include:
- Solvent Control : Using dichloromethane or DMF to stabilize intermediates .
- Catalytic Additives : Lewis acids like FeCl can direct bromine to the 8-position via coordination with the triazolo nitrogen .
- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the desired product .
Q. What methodologies enable efficient cross-coupling reactions with this compound?
The 8-bromo group facilitates Suzuki-Miyaura couplings with boronic esters. Example protocol:
- Catalyst : Pd(PPh) (1–5 mol%) in 1,4-dioxane.
- Base : KCO or LiOH for deprotonation.
- Conditions : Reflux (90–110°C) for 12–24 hours. Yields >70% are achievable, but steric hindrance from the triazolo ring may require optimized ligand systems (e.g., SPhos) .
Q. How can the biological activity of this compound be evaluated in antimicrobial assays?
- MIC (Minimum Inhibitory Concentration) Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- SAR Studies : Compare activity with non-brominated analogs to assess the bromine’s role in membrane penetration or target binding .
- Enzyme Inhibition Assays : If targeting specific bacterial enzymes (e.g., dihydrofolate reductase), use fluorescence-based kinetic measurements .
Q. What challenges arise when handling the lithium cation in synthetic workflows?
- Solubility Limitations : The lithium carboxylate has poor solubility in non-polar solvents, complicating reactions in toluene or ethers. DMF/DMSO are preferred .
- Ion Exchange : Competing cations (e.g., Na) in buffers can displace lithium, altering reactivity. Use cation-exchange resins to maintain integrity .
Q. How do bromine and lithium influence NMR spectral interpretation?
Q. What strategies resolve contradictions in reported synthetic yields for similar triazolo-pyridines?
Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
